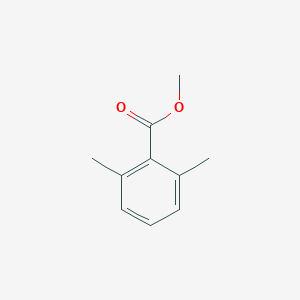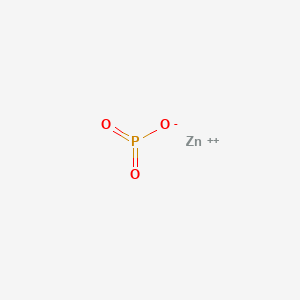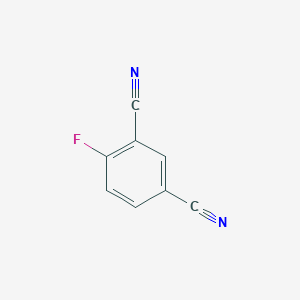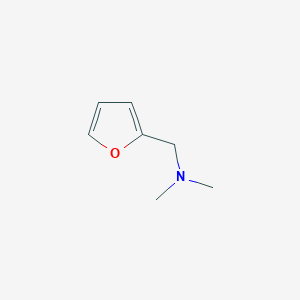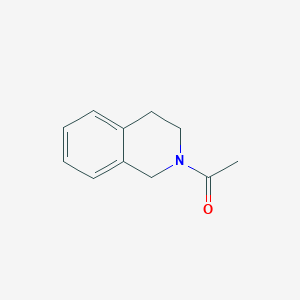
2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-Acetyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C12H13NO . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a secondary amine with the chemical formula C9H11N . Tetrahydroisoquinolines (THIQ) are an important class of isoquinoline alkaloids, which are natural products widely distributed in nature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention due to their diverse biological activities . A protocol for the direct α-cyanation/N-acylation of THIQs via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature has been reported . Another approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .Molecular Structure Analysis
The molecular structure of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with an acetyl group attached . The core structure is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyridine ring .Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo various chemical reactions. For instance, they can be functionalized at the C(1) position through multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .Wissenschaftliche Forschungsanwendungen
Infective Pathogens
THIQ based natural and synthetic compounds, including 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, have been found to exert diverse biological activities against various infective pathogens . This makes them a potential candidate for the development of new antimicrobial drugs.
Neurodegenerative Disorders
Another significant application of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline is in the treatment of neurodegenerative disorders . The compound’s biological activity could potentially be harnessed to develop treatments for conditions such as Alzheimer’s and Parkinson’s disease.
Medicinal Chemistry
The THIQ heterocyclic scaffold, which includes 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity, expanding the range of compounds available for medicinal chemistry.
Structural-Activity Relationship (SAR) Studies
2-Acetyl-1,2,3,4-tetrahydroisoquinoline and other THIQ analogs have been the subject of structural-activity relationship (SAR) studies . These studies aim to understand the relationship between the structure of a compound and its biological activity, which can guide the design of new drugs.
Synthetic Strategies
The compound also plays a role in synthetic strategies for constructing the core scaffold of THIQ . This is important for the development of new synthetic methods in organic chemistry.
Biological Potential
The biological potential of THIQ analogs, including 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, is a major area of research . This involves studying their mechanism of action and potential therapeutic applications.
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which it belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activity
Pharmacokinetics
A related compound, 2-acetyl-1-ethyl-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (aetiq), has been found to be stable against liver enzymes in the microsomal and s9 fractions, indicating good bioavailability .
Result of Action
Aetiq, a related compound, has been shown to attenuate nitric oxide (no) and reactive oxygen species generation in activated microglial bv-2 cells .
Zukünftige Richtungen
Tetrahydroisoquinoline-based compounds have garnered a lot of attention due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPPSLURCSFQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344892 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14028-67-2 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do modifications to the structure of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives affect their multidrug resistance reversal activity?
A: Research indicates that introducing specific structural modifications to the 2-acetyl-1,2,3,4-tetrahydroisoquinoline scaffold can influence its ability to reverse multidrug resistance (MDR) in cancer cells. Specifically, attaching a carbon chain derived from fatty acids at the C-1 position of the tetrahydroisoquinoline ring significantly impacts MDR reversal activity []. This suggests that the length and properties of the side chain at this position play a crucial role in the compound's interaction with biological targets related to MDR.
Q2: What synthetic approaches can be employed to produce substituted 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives?
A: The Bischler-Napieralski cyclization reaction is a key method for synthesizing 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives []. This reaction enables the formation of the isoquinoline ring system from readily available starting materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


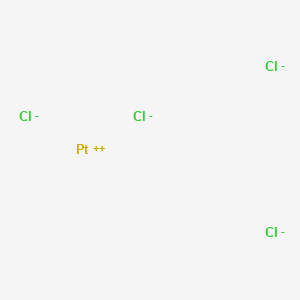
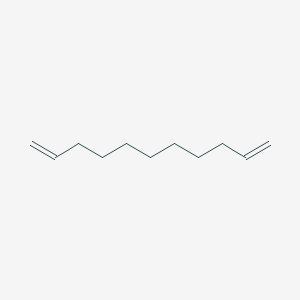
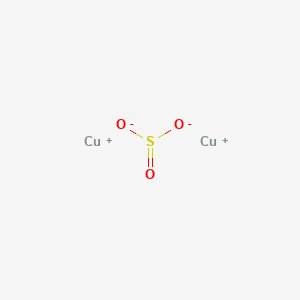
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)


